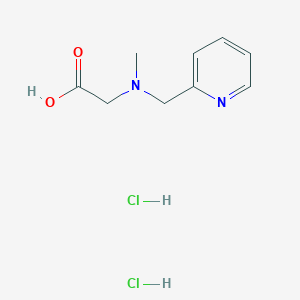![molecular formula C9H10ClF3N2O2 B1389014 3-[4-Chlor-5-methyl-3-(trifluormethyl)-1H-pyrazol-1-YL]-2-methylpropansäure CAS No. 1177362-96-7](/img/structure/B1389014.png)
3-[4-Chlor-5-methyl-3-(trifluormethyl)-1H-pyrazol-1-YL]-2-methylpropansäure
Übersicht
Beschreibung
3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C9H10ClF3N2O2 and its molecular weight is 270.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
Die Trifluormethylpyridin (TFMP)-Gruppe, die ein wichtiges Strukturmotiv in dieser Verbindung ist, wird in der Agrochemie weit verbreitet eingesetzt . TFMP-Derivate werden hauptsächlich zum Schutz von Pflanzen vor Schädlingen eingesetzt . Über 20 neue TFMP-haltige Pflanzenschutzmittel haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, haben eine Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Im veterinärmedizinischen Bereich haben zwei Produkte, die die TFMP-Gruppierung enthalten, eine Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Krankheiten bei Tieren eingesetzt.
Synthese von Wirkstoffen
TFMP ist ein wichtiges Strukturmotiv in aktiven Pflanzenschutz- und Pharmawirkstoffen . Es wird bei der Synthese verschiedener Wirkstoffe in diesen Industrien eingesetzt.
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien wird zu einem immer wichtigeren Forschungsthema . Die Trifluormethylgruppe ist eine wichtige Untergruppe fluorierter Verbindungen .
Von der FDA zugelassene Medikamente
Die Trifluormethylgruppe findet sich in vielen von der FDA zugelassenen Medikamenten wieder . Tatsächlich enthalten mehr als 50 Prozent der am besten verkauften Arzneimittelmoleküle, die von der US Food and Drug Administration (FDA) zugelassen wurden, Fluor oder fluorhaltige funktionelle Gruppen .
Eigenschaften
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-4(8(16)17)3-15-5(2)6(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPXRQWBYAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)

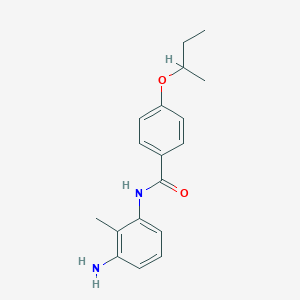


![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate](/img/structure/B1388940.png)
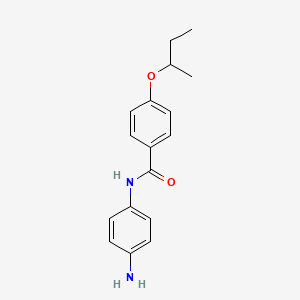
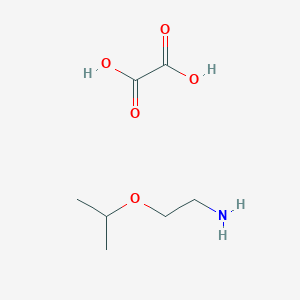

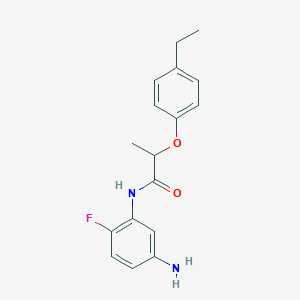
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388950.png)
